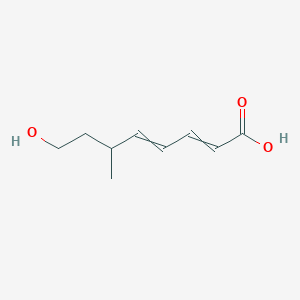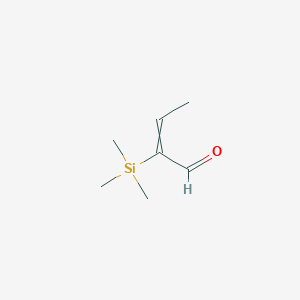
2-(Trimethylsilyl)but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)but-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a but-2-enal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trimethylsilyl)but-2-enal typically involves the use of trimethylsilyl chloride and other reagents. One common method starts with 2-butyn-1-ol, which undergoes sequential O- and C-deprotonation followed by double silylation and chemoselective hydrolysis . The reaction conditions often require anhydrous solvents, low temperatures, and careful handling of reactive intermediates.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of specialized equipment to handle air-sensitive reagents and maintain the required reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trimethylsilyl)but-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a temporary protecting group during these reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include trimethylsilyl chloride, n-butyllithium, and tert-butyllithium . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)but-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent for the formation of trimethylsilylethyl esters, which are valuable intermediates in organic synthesis . In biology and medicine, it can be used to protect sensitive functional groups during the synthesis of complex molecules . In industry, it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)but-2-enal involves the formation of a trimethylsilyl ether through an S_N2-like mechanism . The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(Trimethylsilyl)but-2-enal include other trimethylsilyl derivatives such as 2-(Trimethylsilyl)ethanol and 2-(Trimethylsilyl)ethanethiol . These compounds also feature the trimethylsilyl group and share similar chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which combines the trimethylsilyl group with a but-2-enal backbone. This unique combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in organic synthesis.
Propiedades
Número CAS |
114963-65-4 |
|---|---|
Fórmula molecular |
C7H14OSi |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
2-trimethylsilylbut-2-enal |
InChI |
InChI=1S/C7H14OSi/c1-5-7(6-8)9(2,3)4/h5-6H,1-4H3 |
Clave InChI |
YDJBTOJVCWUHFN-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


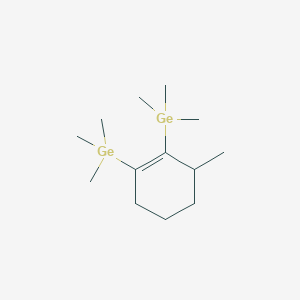
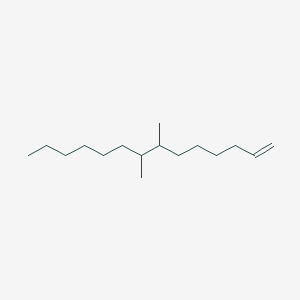

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
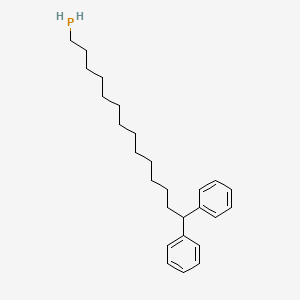

![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
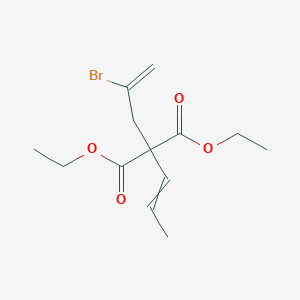


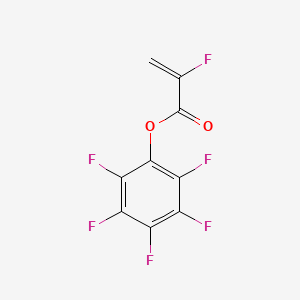

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
